

A Comprehensive Technical Guide to Dimethyl 4-methoxypyridine-2,6-dicarboxylate

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Compound of Interest

Compound Name: *dimethyl 4-methoxypyridine-2,6-dicarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **dimethyl 4-methoxypyridine-2,6-dicarboxylate**, a key heterocyclic building block in organic and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a precursor in the development of novel therapeutic agents. Particular emphasis is placed on its utility in the synthesis of dicarboxamide derivatives with potential applications in anticancer therapy through the stabilization of G-quadruplex DNA.

Chemical Identity and Properties

Dimethyl 4-methoxypyridine-2,6-dicarboxylate is a pyridine derivative with the formal IUPAC name **dimethyl 4-methoxypyridine-2,6-dicarboxylate**. Its unique structure, featuring a methoxy group at the 4-position and two methyl ester groups at the 2- and 6-positions of the pyridine ring, makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Reference
IUPAC Name	dimethyl 4-methoxypyridine-2,6-dicarboxylate	[1][2]
CAS Number	19872-93-6	[1][2][3]
Molecular Formula	C10H11NO5	[1]
Molecular Weight	225.20 g/mol	[4]
Melting Point	222.5-223.5 °C	[3]
Boiling Point (Predicted)	360.9 ± 37.0 °C	[3]
Density (Predicted)	1.234 ± 0.06 g/cm ³	[3]
pKa (Predicted)	0.29 ± 0.10	[3]

Synthesis and Experimental Protocols

The synthesis of **dimethyl 4-methoxypyridine-2,6-dicarboxylate** can be achieved through various routes. A common and efficient method involves the nucleophilic aromatic substitution of a halogenated precursor. Additionally, one-pot synthesis strategies have been developed to improve efficiency and atom economy.

Synthesis from Halogenated Precursors

A versatile method for the synthesis of **dimethyl 4-methoxypyridine-2,6-dicarboxylate** involves the reaction of a 4-halo-pyridine-2,6-dicarboxylate derivative with sodium methoxide. The electron-withdrawing nature of the two ester groups facilitates the nucleophilic aromatic substitution at the 4-position.

Experimental Protocol: Synthesis from Dimethyl 4-bromopyridine-2,6-dicarboxylate

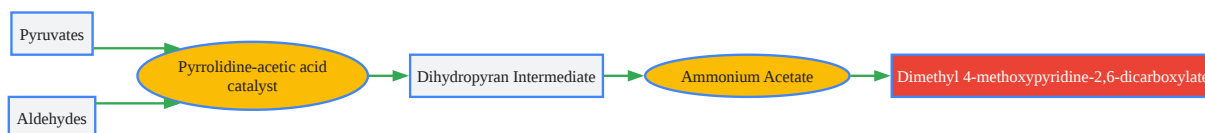
- **Dissolution:** Dimethyl 4-bromopyridine-2,6-dicarboxylate is dissolved in anhydrous methanol.
- **Reaction with Sodium Methoxide:** A solution of sodium methoxide in methanol is added to the reaction mixture.
- **Heating:** The mixture is heated under reflux to drive the reaction to completion.

- Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove inorganic salts.
- Purification: The crude product is purified by recrystallization or column chromatography to yield pure **dimethyl 4-methoxypyridine-2,6-dicarboxylate**.

One-Pot Synthesis

Recent advancements have led to the development of one-pot methods for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions.[5] These methods often start from simple and readily available precursors like pyruvates and aldehydes.[5]

Conceptual Workflow for One-Pot Synthesis



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Caption: One-pot synthesis of 4-substituted pyridine-2,6-dicarboxylates.

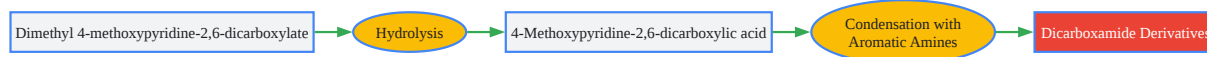
Applications in Drug Discovery and Development

Dimethyl 4-methoxypyridine-2,6-dicarboxylate serves as a crucial starting material for the synthesis of more complex molecules with significant biological activities. Its derivatives, particularly dicarboxamides, have shown promise in the field of anticancer research.

Precursor for Bioactive Dicarboxamide Derivatives

The ester groups of **dimethyl 4-methoxypyridine-2,6-dicarboxylate** can be readily converted to amides through condensation reactions with various amines. This allows for the generation of a diverse library of dicarboxamide derivatives. These derivatives have been investigated for their potential as antimicrobial and anticancer agents.

Synthesis of Dicarboxamide Derivatives



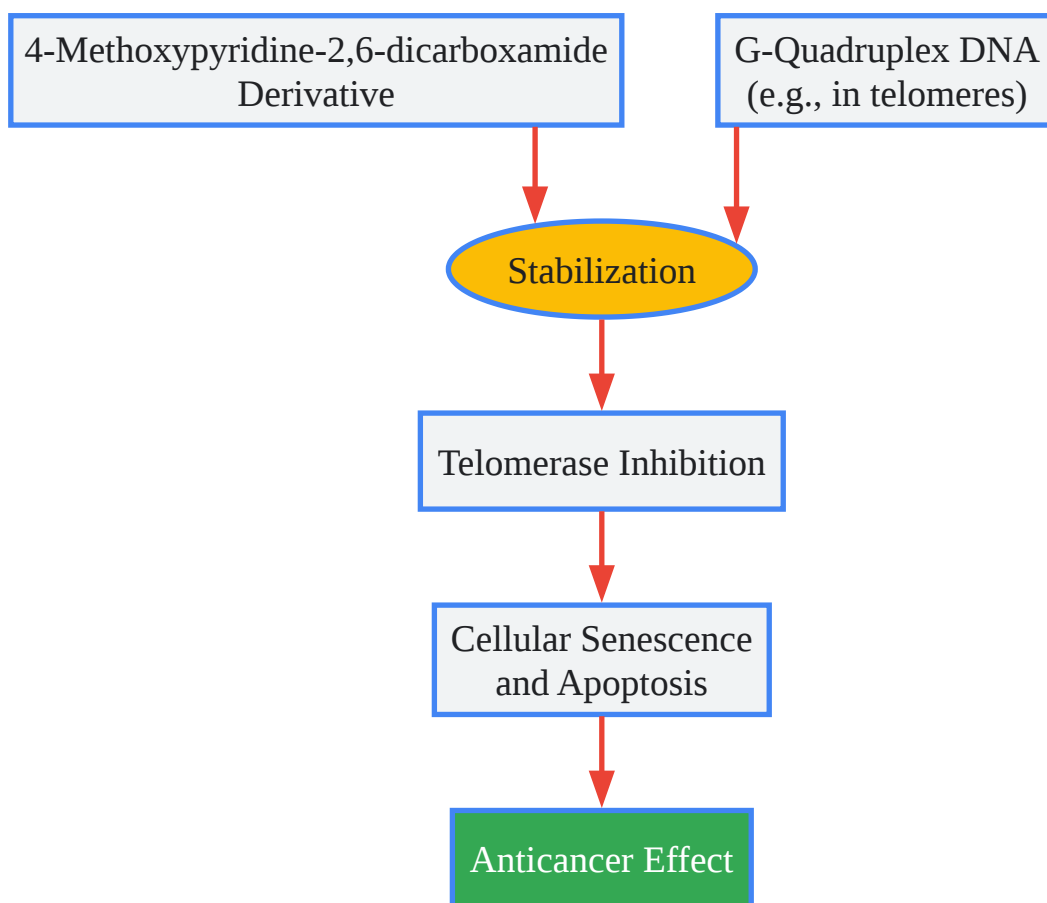
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Caption: Synthesis of dicarboxamide derivatives from the title compound.

Interaction with G-Quadruplex DNA

Derivatives of 4-methoxypyridine-2,6-dicarboxylic acid have been shown to stabilize G-quadruplex DNA structures.[6] G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and oncogene promoter regions. The stabilization of these structures can inhibit the activity of telomerase, an enzyme that is overactive in many cancer cells, leading to cellular senescence and apoptosis. This makes these compounds promising candidates for the development of novel anticancer therapies.

Logical Relationship for Anticancer Activity



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Caption: Mechanism of anticancer activity via G-quadruplex stabilization.

Conclusion

Dimethyl 4-methoxypyridine-2,6-dicarboxylate is a valuable and versatile chemical entity with significant potential in the fields of organic synthesis and drug discovery. Its straightforward synthesis and the biological activity of its derivatives, particularly in the context of anticancer research through G-quadruplex DNA stabilization, highlight its importance for researchers and scientists. Further exploration of the structure-activity relationships of its derivatives is warranted to develop more potent and selective therapeutic agents.

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